N2,N2-Diethylpyrimidine-2,5-diamine
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Overview
Description
N2,N2-Diethylpyrimidine-2,5-diamine is an organic compound belonging to the class of aminopyrimidines It features a pyrimidine ring substituted with an amino group at the 5-position and a diethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Diethylpyrimidine-2,5-diamine typically involves the reaction of 2-chloro-5-nitropyrimidine with diethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Palladium on carbon (Pd/C) for the reduction step
Reducing Agent: Hydrogen gas or other suitable reducing agents
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Diethylpyrimidine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form derivatives with different degrees of hydrogenation.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N2-Diethylpyrimidine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(N,N-diethylamino)ethyl methacrylate
- 2-(N,N-diethylamino)ethyl perylene-3,4-dicarboximide
Uniqueness
N2,N2-Diethylpyrimidine-2,5-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-N,2-N-diethylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C8H14N4/c1-3-12(4-2)8-10-5-7(9)6-11-8/h5-6H,3-4,9H2,1-2H3 |
InChI Key |
PBPMMSYJKWMSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=N1)N |
Origin of Product |
United States |
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